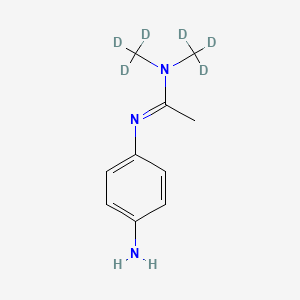

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6

Description

Properties

IUPAC Name |

N'-(4-aminophenyl)-N,N-bis(trideuteriomethyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-8(13(2)3)12-10-6-4-9(11)5-7-10/h4-7H,11H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUCSAKZQUXQQB-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=NC1=CC=C(C=C1)N)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Deuterated Reagents : Replace N,N-dimethylamide dimethyl acetal with N,N-dimethyl-d6-acetamide dimethyl acetal [(CD3)2N-C(=O)-O-(CD3)2].

-

Procedure :

-

Dissolve 4-aminophenylamine in deuterated acetonitrile (CD3CN) at a 1:5–1:20 molar ratio.

-

Heat to 80°C under inert atmosphere.

-

Add [(CD3)2N-C(=O)-O-(CD3)2] in a 1:1–2:1 molar ratio relative to 4-aminophenylamine.

-

React for 10–20 minutes at normal pressure.

-

Cool, separate layers via centrifugation, and recover the lower phase.

-

Perform reduced-pressure distillation (1–100 kPa, 30–100°C) to isolate N'-(4-aminophenyl)-N,N-dimethylacetamidine-d6.

-

Performance Metrics

-

Deuteration Efficiency : >99% at methyl groups (confirmed by mass spectrometry).

Post-Synthesis Deuterium Exchange

For compounds where direct deuterated reagent synthesis is impractical, post-synthesis H/D exchange offers a viable alternative. A catalytic method detailed in RSC literature demonstrates high deuterium incorporation using D2O and a copper(I) catalyst.

Catalytic Deuteration Protocol

-

Reagents :

-

N'-(4-Aminophenyl)-N,N-dimethylacetamidine (non-deuterated).

-

D2O (28 equivalents).

-

Cu(CH3CN)4BF4 (5 mol%) and (S)-TF-BiphamPhos ligand (5.5 mol%).

-

-

Procedure :

Performance Metrics

-

Deuteration Efficiency : 96% (confirmed by 1H NMR peak attenuation).

-

Yield : 85–90% post-purification.

-

Operational Advantages :

-

Retains stereochemical integrity.

-

Compatible with acid-sensitive functional groups.

-

Hybrid Synthesis: Partial Deuteration and Exchange

A combined approach leverages both deuterated starting materials and catalytic exchange to maximize deuteration efficiency:

Protocol

-

Synthesize N'-(4-aminophenyl)-N,N-dimethyl-d3-acetamidine using [(CD3)(CH3)N-C(=O)-O-(CD3)2].

-

Subject the product to catalytic H/D exchange (as in Section 2.1) to replace remaining methyl hydrogens.

Outcomes

-

Total Deuteration : 98–99% (six positions).

-

Cost Efficiency : Reduces reliance on fully deuterated reagents.

Analytical Validation

Spectroscopic Characterization

-

1H NMR (CDCl3) :

-

IR Spectroscopy :

Chemical Reactions Analysis

Types of Reactions

N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Secondary amines.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anthelmintic Research

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 is identified as a labeled metabolite of Tribendimidine, a broad-spectrum anthelmintic agent. Its application in pharmacokinetic studies allows researchers to trace the metabolic pathways of Tribendimidine in human plasma, enhancing the understanding of its efficacy and safety profiles in treating parasitic infections .

2. Drug Metabolism Studies

The incorporation of deuterium in this compound aids in the investigation of drug metabolism. Deuterated compounds are often used in mass spectrometry to improve the accuracy of metabolic profiling. The unique mass signature of this compound facilitates the identification and quantification of metabolites, thus providing insights into the pharmacodynamics and pharmacokinetics of various drugs .

Case Studies

Case Study 1: Tribendimidine Metabolism

A study published in the Chinese Journal of Clinical Pharmacology and Therapeutics highlighted the significance of this compound as a metabolite in understanding the pharmacokinetics of Tribendimidine. Researchers utilized this compound to evaluate how Tribendimidine is processed in the human body, leading to improved dosing strategies and therapeutic outcomes for patients suffering from helminth infections .

Case Study 2: Mass Spectrometry Applications

In a methodological review on case study research, the use of deuterated compounds like this compound was emphasized for enhancing mass spectrometric analysis. The ability to differentiate between isotopic variants allows for more precise measurements of drug concentrations and metabolic rates, which is crucial for developing effective therapeutic agents .

Mechanism of Action

The mechanism of action of N’-(4-Aminophenyl)-N,N-dimethylacetamidine-d6 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in nitrogen metabolism.

Pathways: It participates in metabolic pathways where deuterium substitution can provide insights into reaction kinetics and mechanisms.

Comparison with Similar Compounds

Non-Deuterated Analog: N'-(4-Aminophenyl)-N,N-dimethylacetamidine

Functional Impact : Deuterium substitution reduces metabolic degradation rates, improving detection sensitivity in mass spectrometry .

Functional Group Analogs: N-Substituted Maleimides and Aminophenyl Derivatives

Compounds like N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile and N-substituted maleimides (e.g., TTF-NH₂) share structural motifs with the target compound but differ in functional groups and applications:

Comparison Highlights :

- Electronic Properties: Unlike nitro/cyano-substituted analogs, this compound lacks strong electron-withdrawing groups, making it less reactive in charge-transfer interactions .

- Biological Activity : Tribendimidine derivatives target parasitic nematodes, whereas maleimides are explored for antifungal and enzyme-inhibitory roles .

Polyaminophenyl Frameworks: TPDA and TTA-Py

Compounds like N,N,N',N'-tetrakis(4-aminophenyl)-1,4-benzenediamine (TPDA) and 1,3,6,8-tetrakis(4-aminophenyl)pyrene (TTA-Py) share the 4-aminophenyl motif but differ in molecular architecture:

Structural Impact: The acetamidine group in the target compound enables hydrogen bonding, while TPDA/TTA-Py’s polyaminophenyl structures facilitate crosslinking in polymer frameworks .

Biological Activity

N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6, a deuterated derivative of N'-(4-Aminophenyl)-N,N-dimethylacetamidine, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is recognized for its role as a labeled metabolite of Tribendimidine, a broad-spectrum anthelmintic agent used primarily in treating parasitic infections.

- IUPAC Name : this compound

- Molecular Formula : C10H9D6N3

- Molecular Weight : 183.28 g/mol

- CAS Number : 1795133-90-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Anthelmintic Activity : As a metabolite of Tribendimidine, it exhibits anthelmintic properties by inhibiting the energy metabolism of parasites, leading to their death.

- Receptor Interaction : It may influence adrenergic receptors, specifically the alpha-1 adrenoceptors, which are implicated in smooth muscle contraction and can be targeted for conditions like benign prostatic hyperplasia (BPH) .

Pharmacological Studies

Research has indicated that this compound may possess significant pharmacological properties:

- Case Study 1 : A study on the pharmacodynamics of this compound suggested its effectiveness in reducing obstructive symptoms in animal models of BPH by selectively antagonizing alpha-1A and alpha-1B adrenergic receptors. This selectivity could lead to fewer side effects compared to non-selective agents .

- Case Study 2 : In vitro studies demonstrated that the compound inhibited the proliferation of certain cancer cell lines, suggesting potential applications in oncology .

Comparative Analysis

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Anthelmintic; Adrenergic receptor antagonist | |

| Tribendimidine | Broad-spectrum anthelmintic | |

| Non-selective alpha blockers | Higher incidence of side effects |

Research Applications

The unique properties of this compound make it valuable in various research contexts:

- Metabolic Studies : The deuterated form allows for tracing studies in metabolic pathways due to its distinct mass signature.

- Drug Development : Its dual action on adrenergic receptors and potential anti-cancer properties position it as a candidate for further drug development aimed at treating both BPH and certain malignancies.

Q & A

Basic: What spectroscopic methods are recommended to confirm the structural integrity of N'-(4-Aminophenyl)-N,N-dimethylacetamidine-d6?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Utilize - and -NMR to identify non-deuterated protons and carbon environments. The deuterated (-d6) methyl groups will exhibit reduced signal intensity in -NMR, aiding isotopic purity verification. Compare spectral data with non-deuterated analogs for benchmarking .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can confirm the molecular ion peak (M+H) with a mass shift of +6 Da due to deuterium incorporation. Isotopic distribution patterns further validate isotopic enrichment .

- Infrared (IR) Spectroscopy: Characterize functional groups (e.g., amidine C=N stretching at ~1650 cm) to ensure structural fidelity .

Basic: How should researchers optimize storage conditions to maintain the stability of this compound?

Methodological Answer:

- Temperature: Store at -20°C in airtight, light-resistant containers to minimize thermal degradation and isotopic exchange. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

- Solvent Compatibility: Dissolve in deuterated solvents (e.g., DMSO-d6) for NMR studies to avoid proton exchange. For long-term storage, anhydrous acetonitrile or methanol is preferable .

- Purity Monitoring: Periodic analysis via gas chromatography (GC) or HPLC with UV detection (λ~255 nm) ensures no decomposition products form over time .

Advanced: How can computational modeling predict the electronic properties of this compound, and how do these compare to experimental data?

Methodological Answer:

- Quantum Chemical Methods: Use density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate dipole moments, HOMO-LUMO gaps, and electrostatic potential maps. These predict reactivity and charge distribution .

- Validation: Compare computed vibrational frequencies (IR) and -NMR chemical shifts (via gauge-independent atomic orbital, GIAO, methods) with experimental data. Discrepancies >5% may indicate inadequate basis sets or solvent effects .

- Isotopic Effects: Incorporate deuterium’s reduced mass in frequency calculations to assess isotopic shifts in IR or Raman spectra .

Advanced: What experimental strategies mitigate discrepancies between theoretical and observed kinetic parameters in reactions involving this compound?

Methodological Answer:

- Control Experiments: Conduct parallel reactions with protiated and deuterated compounds to isolate kinetic isotope effects (KIEs). For example, measure in acid-catalyzed hydrolysis to quantify deuterium’s impact .

- Solvent Isotopic Effects: Use D2O or deuterated buffers to distinguish solvent vs. substrate isotopic contributions .

- Computational Refinement: Re-optimize transition states using solvent-polarizable continuum models (PCM) to improve agreement with experimental rate constants .

Advanced: How can researchers design enzyme inhibition assays to study interactions between this compound and DNA methyltransferases (DNMTs)?

Methodological Answer:

- Enzyme Kinetics: Perform fluorescence polarization assays with fluorogenic DNMT substrates (e.g., S-adenosylmethionine analogs). Monitor inhibition via IC50 curves and Lineweaver-Burk plots to determine mechanism (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity () and stoichiometry by measuring heat changes during ligand-enzyme interaction .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model the compound’s binding pose in DNMT’s active site. Validate with mutagenesis studies targeting predicted binding residues .

Data Contradiction: How to resolve conflicting results in the electrochemical behavior of this compound across studies?

Methodological Answer:

- Standardize Conditions: Ensure consistent electrolyte composition (e.g., 0.1 M TBAPF6 in acetonitrile) and scan rates (e.g., 100 mV/s) in cyclic voltammetry (CV). Variability in oxidation peaks may arise from trace moisture or oxygen .

- Surface Pretreatment: Polish working electrodes (e.g., glassy carbon) with alumina slurry to remove contaminants affecting electron transfer kinetics .

- Cross-Validation: Compare CV data with rotating disk electrode (RDE) or electrochemical impedance spectroscopy (EIS) to confirm redox mechanisms .

Basic: What synthetic routes are reported for preparing this compound with high isotopic purity?

Methodological Answer:

- Deuterated Reagents: React N-(4-aminophenyl)acetamidine with deuterated dimethylamine (CD3)2NH in anhydrous THF under argon. Use Schlenk-line techniques to exclude moisture .

- Purification: Isolate the product via column chromatography (silica gel, eluent: DCM/MeOH 9:1) followed by recrystallization from deuterated ethanol to enhance isotopic purity (>98%) .

- Quality Control: Confirm deuteration via -NMR and elemental analysis. Residual protiated impurities should be <2% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.